2,8-Dinitrochrysene
Description
However, it extensively details 9,10-Anthracenedione,2,8-dihydroxy-1,5-dinitro (CAS 2501-13-5), a structurally distinct nitro-substituted anthraquinone derivative. For transparency, this article focuses on the latter compound due to its relevance in the evidence.
This compound, with the molecular formula C₁₄H₆N₂O₈, is a nitro- and hydroxy-functionalized anthraquinone. Its structural features include two nitro groups at positions 1 and 5 and hydroxyl groups at positions 2 and 8 on the anthracenedione backbone. It is utilized in industrial dyes, pharmaceuticals, and organic synthesis due to its electron-deficient aromatic system . Key identifiers include:
Properties
IUPAC Name |
2,8-dinitrochrysene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O4/c21-19(22)13-3-7-15-11(9-13)1-5-17-16-8-4-14(20(23)24)10-12(16)2-6-18(15)17/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEYZFMJBYVKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)[N+](=O)[O-])C=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dinitrochrysene typically involves the nitration of chrysene Chrysene is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid, under controlled temperature conditions
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions similar to those used in laboratory synthesis. The process requires careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dinitrochrysene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrazine hydrate, palladium on carbon, and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2,8-Diaminochrysene.
Substitution: Various substituted chrysene derivatives depending on the nucleophile used.
Oxidation: Chrysene quinones or other oxidized products.
Scientific Research Applications
2,8-Dinitrochrysene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other polycyclic aromatic compounds and as a model compound for studying nitration reactions.
Biology: Investigated for its potential biological activity, including interactions with DNA and proteins.
Industry: Utilized in the development of advanced materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism by which 2,8-Dinitrochrysene exerts its effects is primarily through its interaction with biological macromolecules. The nitro groups facilitate the compound’s ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to potential anticancer effects .
Comparison with Similar Compounds
Research Implications and Industrial Relevance
The compound’s unique substituent arrangement enables specialized applications:
- Dye Industry: Enhanced polar interactions improve binding to cellulose fibers, making it superior for textile dyeing compared to mono-nitro analogs .
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